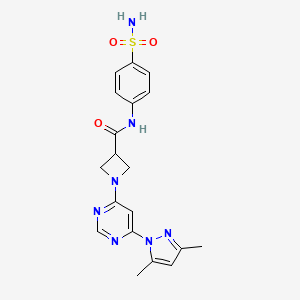

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(4-sulfamoylphenyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7O3S/c1-12-7-13(2)26(24-12)18-8-17(21-11-22-18)25-9-14(10-25)19(27)23-15-3-5-16(6-4-15)30(20,28)29/h3-8,11,14H,9-10H2,1-2H3,(H,23,27)(H2,20,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGZYOHUPVMHKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide represents a novel class of pyrazole derivatives that have garnered attention due to their potential biological activities. This article delves into the biological activity of this compound, focusing on its interactions with various biological targets, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of 378.42 g/mol. The structure features a pyrazole moiety, a pyrimidine ring, and an azetidine core, which are known to influence its biological activity.

Biological Activity Overview

The biological activity of the compound has been evaluated in various studies, focusing primarily on its anti-tumor, anti-inflammatory, and antimicrobial properties.

1. Anti-Tumor Activity

Recent studies have highlighted the anti-cancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant inhibitory effects against several cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth:

- Inhibition of Kinases : Pyrazole derivatives are known to inhibit kinases such as BRAF(V600E) and EGFR, which are critical in cancer progression .

- Cytotoxicity Studies : A study demonstrated that certain pyrazole derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating promising anti-cancer activity .

2. Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored:

- Mechanism of Action : Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in various models .

- In Vivo Studies : Animal models have demonstrated that these compounds can significantly reduce inflammation markers when administered .

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are noteworthy:

- Broad Spectrum Activity : Compounds similar to the one have shown effectiveness against both Gram-positive and Gram-negative bacteria .

- Mechanistic Insights : The disruption of bacterial cell membrane integrity has been proposed as a mechanism for their antimicrobial action .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Substituent | Effect on Activity |

|---|---|

| Pyrazole ring | Enhances anti-tumor activity |

| Sulfamoyl group | Increases solubility and bioavailability |

| Azetidine core | Contributes to receptor binding |

The presence of specific functional groups significantly impacts the biological efficacy and pharmacokinetics of these compounds.

Case Studies

Several case studies illustrate the efficacy of similar compounds:

- Case Study 1 : A derivative with a similar structure was tested against Mycobacterium tuberculosis, showing IC50 values between 1.35 to 2.18 μM, demonstrating its potential as an anti-tubercular agent .

- Case Study 2 : In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), a pyrazole derivative exhibited significant cytotoxicity when used in combination with doxorubicin, suggesting synergistic effects .

Comparison with Similar Compounds

Research Implications

The target compound’s 4-sulfamoylphenyl group distinguishes it from analogues with chlorophenyl () or methoxy-methylphenyl () groups, offering superior solubility for in vivo applications. The azetidine-carboxamide linkage may improve target binding compared to pyridinesulfonamide derivatives (). Future studies should explore its pharmacokinetic profile and kinase inhibition efficacy relative to these analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.